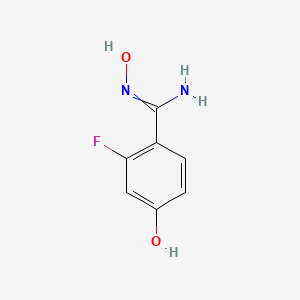
3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One common approach is the 3+2 annulation method, which is an effective route for the direct synthesis of substituted pyrazoles. For instance, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized via cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions . Another method involves the Vilsmeier-Haack formylation, which has been used to synthesize 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, showing good agreement with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The Vilsmeier-Haack reaction is one such reaction that has been used to introduce formyl groups into the pyrazole ring . Additionally, the reactivity of these compounds can be influenced by substituents on the ring, as seen in the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the extinction coefficients and quantum yield vary with solvent polarity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized by their optical properties, stability, and potential for intermolecular interactions. For instance, the photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied, and its emission spectrum was recorded in polar solvent DMSO . The crystal structure of related compounds often shows intermolecular hydrogen bonding and π-π stacking interactions, which contribute to the stability of the crystal structure . The frontier molecular orbital analysis and molecular electrostatic potential maps provide insights into the charge transfer within the molecule and the possible sites for electrophilic and nucleophilic attacks .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has demonstrated the use of this chemical in synthesizing a range of novel compounds. For instance, Thakrar et al. (2012) developed a series of 1,4-dihydropyridines bearing a pyrazole moiety, showcasing the compound's role in facilitating efficient and rapid synthesis processes with good yield (Thakrar et al., 2012). Similarly, Bagdatli and Ocal (2012) synthesized new azo and bisazo dyes derived from 5-pyrazolones, contributing to the field of dyeing and potentially biological properties (Bagdatli & Ocal, 2012).
Chemical Synthesis Techniques
Research has also focused on improving chemical synthesis techniques using this compound. Attaryan et al. (2006) explored the Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles to form 4-formyl derivatives, highlighting methodological advancements in formylation reactions (Attaryan et al., 2006).
Anticonvulsant and Analgesic Studies
Viveka et al. (2015) designed and synthesized new pyrazole analogues starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, evaluating them for anticonvulsant and analgesic activities. This study not only demonstrated the compound's versatility in synthesizing heterocycles but also its potential in developing pharmacologically active molecules (Viveka et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones that were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, underscoring the compound's application in creating biologically active agents (Bandgar et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that it may interact with transition metals in catalytic processes.
Mode of Action
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction. This reaction involves the formation of a carbon-carbon bond between two different organic groups, facilitated by a transition metal catalyst.
Biochemical Pathways
Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that it may play a role in the synthesis of complex organic compounds.
Pharmacokinetics
Similar compounds have been described as having moderate mobility in the environment , which could potentially influence their bioavailability.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic compounds.
Action Environment
Similar compounds have been described as having moderate mobility in the environment , suggesting that environmental factors such as soil composition and water availability could potentially influence its action.
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZHRVTXGPCPLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405808 |
Source


|
| Record name | 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
720696-71-9 |
Source


|
| Record name | 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

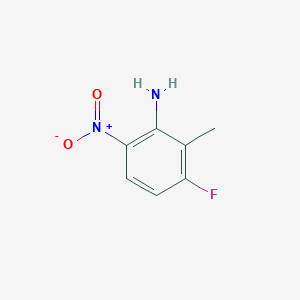
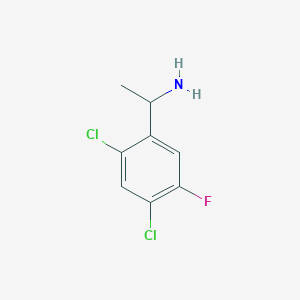
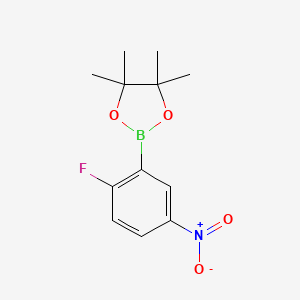
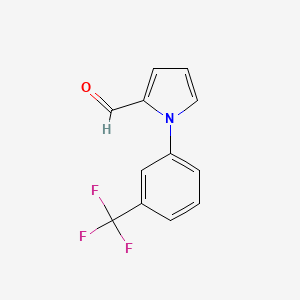
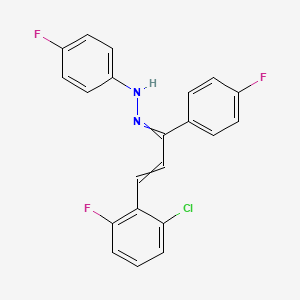
![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
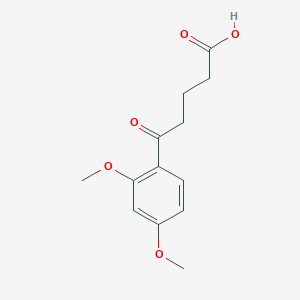
![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)


